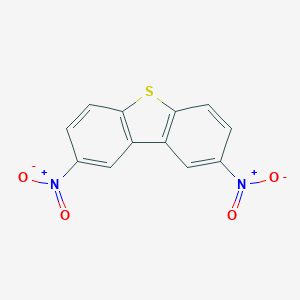

2,8-ジニトロジベンゾチオフェン

説明

2,8-Dinitrodibenzothiophene is a chemical compound belonging to the class of organic compounds known as dibenzothiophenes. It has garnered attention in the field of organic electronics due to its unique properties.

Synthesis Analysis

The synthesis of derivatives of dibenzothiophene, such as 2,8-Dinitrodibenzothiophene, often involves complex organic reactions. A study by Nayak et al. (2010) focused on synthesizing 2,8-diaryl-dibenzothiophene derivatives, which are closely related to 2,8-Dinitrodibenzothiophene. These derivatives were characterized for their electronic properties, which are significant in the context of organic electronics (Nayak, Agarwal, & Periasamy, 2010).

Molecular Structure Analysis

The molecular structure of dibenzothiophene derivatives is crucial in determining their electronic and optical properties. The study by Nayak et al. (2010) also sheds light on the molecular structure of these compounds, which is relevant to understanding the structure of 2,8-Dinitrodibenzothiophene (Nayak, Agarwal, & Periasamy, 2010).

Chemical Reactions and Properties

Dibenzothiophenes can undergo various chemical reactions, altering their properties. For instance, Pappenfus et al. (2002) studied dinitro and quinodimethane derivatives of terthiophene, which are structurally similar to 2,8-Dinitrodibenzothiophene. Their study provides insights into the redox properties and structural behavior of such compounds under different conditions (Pappenfus et al., 2002).

科学的研究の応用

太陽電池における用途

2,8-ジニトロジベンゾチオフェンは、スズベースのペロブスカイト太陽電池の開発に使用されてきました。 ある研究では、スズベースのペロブスカイト薄膜に2,8-ジブロモジベンゾチオフェン-S,S-ジオキシド(2,8-ジニトロジベンゾチオフェンの誘導体)をドーピングすると、薄膜の構造と光電子特性を向上できることが示されています . このドーピング戦略は、Sn2+の酸化を効果的に抑制し、ペロブスカイト薄膜の粒界欠陥と点欠陥を不動態化する . その結果、ドーピングされたデバイスは14.98%の電力変換効率を実現しました .

大気汚染分析における用途

2,8-ジニトロジベンゾチオフェンは大気汚染の分析にも使用されます。 これは、大気汚染物質の一種であるPM2.5に見られる硫黄含有多環芳香族炭化水素(PASHs)の1つです . PM2.5中の2,8-ジニトロジベンゾチオフェンの存在は、この汚染物質に関連する汚染状況と潜在的な健康リスクを示すことができます .

石油化学工業における用途

2,8-ジニトロジベンゾチオフェンは、石油化学工業の汚染のマーカーとして特定されています . 環境サンプル中のその存在は、石油化学工業が多環芳香族化合物(PAC)汚染に与える影響を示すことができます .

Safety and Hazards

特性

IUPAC Name |

2,8-dinitrodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHOWOVMXIROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404242 | |

| Record name | 2,8-dinitrodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109041-38-5 | |

| Record name | 2,8-dinitrodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-Dinitrodibenzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

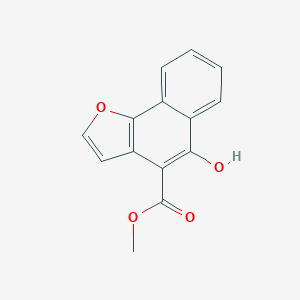

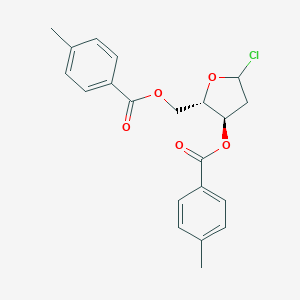

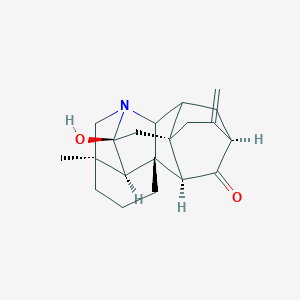

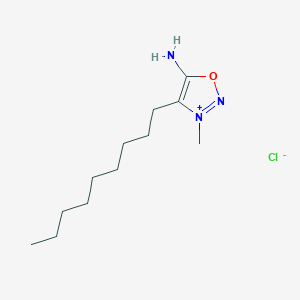

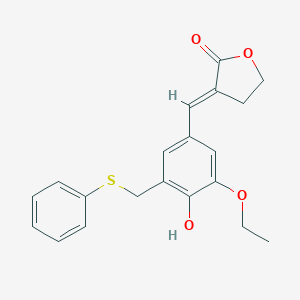

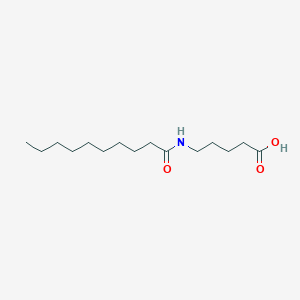

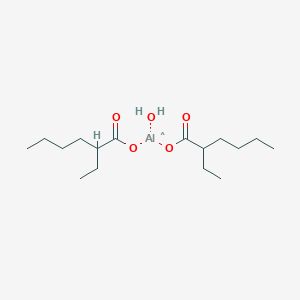

Feasible Synthetic Routes

Q & A

Q1: What are the main sources of 2,8-Dinitrodibenzothiophene in the environment?

A1: Research suggests that 2,8-Dinitrodibenzothiophene found in atmospheric PM2.5 primarily originates from two sources:

- Photooxidation of Polycyclic Aromatic Hydrocarbons: This process involves sunlight reacting with other Polycyclic Aromatic Hydrocarbons (PAHs) in the atmosphere, leading to the formation of 2,8-Dinitrodibenzothiophene. []

- Biomass Burning: The combustion of organic matter, especially wood and agricultural waste, is another significant source of 2,8-Dinitrodibenzothiophene in the environment. []

Q2: Why is 2,8-Dinitrodibenzothiophene considered a concern in PM2.5?

A: 2,8-Dinitrodibenzothiophene belongs to the Nitro Polycyclic Aromatic Hydrocarbons (NPAHs) family. These compounds raise concern due to their potential carcinogenic effects. They are found in PM2.5, which are fine inhalable particles that can penetrate deep into the lungs and potentially enter the bloodstream, posing health risks. []

Q3: How is 2,8-Dinitrodibenzothiophene synthesized in a laboratory setting?

A: The synthesis of 2,8-Dinitrodibenzothiophene involves a nitration reaction of dibenzothiophene. This method typically uses nitric acid, often in combination with other reagents, to introduce nitro groups (-NO2) to specific positions on the dibenzothiophene molecule. []

Q4: What analytical methods are used to detect and quantify 2,8-Dinitrodibenzothiophene in environmental samples?

A4: While specific techniques aren't detailed in the provided abstracts, analysis of 2,8-Dinitrodibenzothiophene in environmental samples like PM2.5 likely involves these steps:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)

![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)